2-(1,3-Benzothiazol-2-yl)acetamide
Description
General Context of Benzothiazole (B30560) Acetamide (B32628) Derivatives in Chemical Science
Benzothiazole, a bicyclic compound featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, serves as a foundational structure, or pharmacophore, in medicinal chemistry and material science. ijpsr.comtandfonline.comnih.gov When an acetamide group (-CH₂CONH₂) is attached to this core, the resulting benzothiazole acetamide derivatives exhibit a wide array of biological activities. ijpsr.comnih.gov The nature and position of various substituents on the benzothiazole ring system allow for fine-tuning of the molecule's properties, making this class of compounds a flexible platform for developing new agents. nih.gov
Researchers have synthesized and investigated numerous benzothiazole derivatives, including those with acetamide moieties, for their potential applications. nih.govpharmacyjournal.in These investigations have revealed activities spanning antimicrobial, anti-inflammatory, anticonvulsant, and antitumor domains. nih.govnih.gov The acetamide group itself is a common structural motif in organic chemistry, known for its role as a plasticizer and industrial solvent in its simplest form, acetamide (CH₃CONH₂). wikipedia.org The combination of the benzothiazole nucleus and the acetamide side chain creates a unique chemical entity that continues to be explored for novel applications. nih.gov
Significance of the 2-(1,3-Benzothiazol-2-yl)acetamide Scaffold in Heterocyclic Chemistry Research
The specific scaffold of this compound, where the acetamide group is linked at the 2-position of the benzothiazole ring, is of particular importance to heterocyclic chemists. This arrangement provides a versatile building block for synthesizing more complex molecules. The reactivity of the acetamide's nitrogen and the methylene (B1212753) bridge (the -CH₂- group) allows for further chemical modifications, enabling the creation of extensive libraries of related compounds for screening and development. nih.govjetir.org
The synthesis of this scaffold and its derivatives is an active area of research. Common synthetic routes involve the condensation of 2-aminothiophenols with appropriate carboxylic acid derivatives or the reaction of substituted 2-aminobenzothiazoles with agents like chloroacetyl chloride. nih.govjetir.orgnih.gov The structural integrity and properties of the resulting compounds are typically confirmed using analytical techniques such as NMR and IR spectroscopy. jetir.org The study of such scaffolds is crucial for advancing the field of medicinal chemistry, as it provides fundamental knowledge for designing molecules with specific and enhanced biological functions. researchgate.netnih.gov
Compound Information
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-8(12)5-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMWFXSMDQBKED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621530 | |
| Record name | 2-(1,3-Benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51542-41-7 | |
| Record name | 2-(1,3-Benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation Techniques Applied to 2 1,3 Benzothiazol 2 Yl Acetamide Derivatives
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of 2-(1,3-benzothiazol-2-yl)acetamide derivatives, FT-IR spectra provide characteristic absorption bands that confirm the presence of key structural motifs. japsonline.comjyoungpharm.org
The carbonyl (C=O) stretching vibration of the amide group is a particularly strong and informative band, typically appearing in the range of 1651–1708 cm⁻¹. jyoungpharm.orgresearchgate.net The N-H stretching vibration of the amide is also a key diagnostic peak. Furthermore, the spectra will exhibit bands corresponding to aromatic C-H stretching (around 3068 cm⁻¹), C=N stretching of the benzothiazole (B30560) ring (around 1584 cm⁻¹), and C=C stretching of the aromatic rings (in the 1488-1520 cm⁻¹ region). jyoungpharm.org The presence of a C-S stretching vibration further confirms the benzothiazole moiety. japsonline.com For substituted derivatives, additional characteristic peaks will be observed, such as C-F stretching (around 1087 cm⁻¹) and C-Cl stretching (around 756 cm⁻¹). jyoungpharm.org
Table 1: Key FT-IR Spectral Data for Selected this compound Derivatives
| Compound | Key FT-IR Bands (cm⁻¹) | Reference |
| {2-(benzo[d]thiazol-2-ylmethoxy)-5-fluorophenyl}(4-chlorophenyl)methanone | 3068 (ArC-H), 1653 (C=O), 1584 (C=N), 1520, 1488 (C=C), 1087 (C-F), 756 (C-Cl) | jyoungpharm.org |
| N-benzothiazol-2-yl benzamide (B126) derivatives | ~1650 (amide C=O), C=N | japsonline.com |
| Polyurethane with 2-aminobenzothiazole (B30445) | 1708 (C=O of urethane) | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton NMR (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In this compound derivatives, the chemical shifts (δ) of the protons are indicative of their electronic environment.
For example, in a series of N-benzothiazol-2-yl benzamide derivatives, the amide NH proton typically appears as a singlet at a downfield chemical shift, for instance, around 8.89-9.08 ppm. japsonline.com The aromatic protons of the benzothiazole ring and any other aromatic substituents display complex multiplet patterns in the aromatic region (typically δ 7.0-8.5 ppm). japsonline.comarabjchem.org Protons of the acetamide (B32628) methylene (B1212753) group (-CH₂-) are also readily identifiable, often as a singlet. arabjchem.org In substituted derivatives, specific signals corresponding to the substituents are observed, such as the methyl (CH₃) protons which often appear as a singlet around δ 2.4 ppm. arabjchem.org
Table 2: Selected ¹H NMR Data for this compound Derivatives
| Compound | Key ¹H NMR Signals (δ, ppm, Solvent) | Reference |
| 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(4-methylbenzyl)acetamide | 2.27 (s, 3H, Ar-CH₃), 2.43 (s, 3H, CH₃-benzothiazole), 4.75 (s, 2H, Ar-CH₂N), 5.55 (s, 2H, N(CO)CH₂Cl), 7.14-7.83 (m, aromatic H) (DMSO-d₆) | arabjchem.orgarabjchem.org |
| N-(1,3-benzothiazol-2-yl)-3-(N-(2-methylphenyl)sulfamoyl)benzamide | 2.43 (s, 3H, CH₃), 2.54 (s, 1H, NH), 6.44-8.43 (m, aromatic H), 8.89 (s, 1H, NH) (DMSO-d₆) | japsonline.com |
| {2-(benzo[d]thiazol-2-ylmethoxy)-5-fluorophenyl}(4-chlorophenyl)methanone | 5.35 (s, 2H, OCH₂), 7.02-7.96 (m, aromatic H) (CDCl₃) | jyoungpharm.org |
Carbon-13 NMR (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
In this compound derivatives, the carbonyl carbon of the amide group is a key diagnostic signal, typically appearing in the downfield region around δ 165-176 ppm. japsonline.com The carbon atoms of the benzothiazole ring also have characteristic chemical shifts, with the C=N carbon appearing at a significantly downfield position. japsonline.com The carbons of the aromatic rings absorb in the typical aromatic region (δ 110-160 ppm). jyoungpharm.orgarabjchem.org Aliphatic carbons, such as the methylene carbon of the acetamide group and any alkyl substituents, appear in the upfield region of the spectrum. arabjchem.org
Table 3: Selected ¹³C NMR Data for this compound Derivatives
| Compound | Key ¹³C NMR Signals (δ, ppm, Solvent) | Reference |
| 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(4-methylbenzyl)acetamide | 21.10, 21.50 (CH₃), 43.96 (N(CO)CH₂Cl), 50.16 (Ar-CH₂N), 121.35-159.01 (aromatic C), 167.72 (C=O) (DMSO-d₆) | arabjchem.org |
| N-(1,3-benzothiazol-2-yl)-3-(N-(2-methylphenyl)sulfamoyl)benzamide | 18.37 (CH₃), 118.25-152.68 (aromatic C), 166.96 (C=O), 175.69 (C=N) (DMSO-d₆) | japsonline.com |
| {2-(benzo[d]thiazol-2-ylmethoxy)-5-fluorophenyl}(4-chlorophenyl)methanone | 69.18 (OCH₂), 114.68-158.88 (aromatic C), 167.28 (C=N), 193.51 (C=O) (CDCl₃) | jyoungpharm.org |
Advanced NMR Techniques for Tautomerism Studies
Some derivatives of this compound can exist as a mixture of tautomers, such as the amide and acylimine forms. rsc.org Advanced NMR techniques, including two-dimensional (2D) NMR experiments like COSY, HMQC, and HMBC, are invaluable for studying these tautomeric equilibria. researchgate.net These experiments help to establish correlations between protons and carbons, allowing for the unambiguous assignment of signals to specific tautomeric forms. researchgate.net Variable temperature NMR (VT-NMR) studies can also be employed to investigate the dynamics of the tautomeric interchange and determine the relative populations of the tautomers at different temperatures. researchgate.net For instance, studies on related benzothiazole azo dyes have utilized 1D and 2D NMR to confirm the predominance of the Z-hydrazone tautomer in solution. diva-portal.org
Mass Spectrometry (MS) Characterization
Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain information about its structure through fragmentation patterns. For this compound derivatives, high-resolution mass spectrometry (HRMS) provides a very accurate determination of the molecular formula. jyoungpharm.org
The mass spectrum typically shows a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the compound. jyoungpharm.orgarabjchem.org The fragmentation pattern observed in the mass spectrum can provide further structural confirmation. For example, the cleavage of the amide bond or fragmentation of the benzothiazole ring can lead to characteristic fragment ions.
Table 4: Mass Spectrometry Data for a Selected this compound Derivative
| Compound | Mass Spectrometry Data (m/z) | Reference |
| 2-{[1,3-Benzothiazol-2-yl(chloroacetyl)amino]methyl}phenyl chloroacetate | 410.0 (M⁺, 21.9%), 409.00 (100.0%), 333.0 (3.5%), 183.00 (94.1%), 107.1 (23.8%) | arabjchem.org |
| {2-(benzo[d]thiazol-2-ylmethoxy)-5-fluorophenyl}(4-chlorophenyl)methanone | Calculated for C₂₁H₁₄ClFNO₂S (M+H)⁺ 398.0412, found 398.0413 | jyoungpharm.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state.
Derivatives of this compound exhibit characteristic absorption bands in the UV-Vis region due to the presence of the conjugated benzothiazole system and other chromophores. jyoungpharm.org The position of the absorption maximum (λmax) can be influenced by the substituents on the aromatic rings and the solvent polarity. rsc.orgresearchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. UV-Vis spectroscopy is also a useful tool for studying tautomeric equilibria, as different tautomers will often have distinct absorption spectra. rsc.org
Table 5: UV-Vis Absorption Data for Selected Benzothiazole Derivatives
| Compound Class | Observation | Reference |
| Thienyl- and bithienyl-1,3-benzothiazoles | Intense charge-transfer absorption band in the UV-visible region. λmax is influenced by substituents. | researchgate.net |
| {2-(benzo[d]thiazol-2-yl-methoxy)-substitutedaryl}-(substitutedaryl)-methanones | Characteristic absorption bands in the UV-visible region. | jyoungpharm.org |
| Acetamido derivatives of nitrogen-containing heterocycles | UV-Vis data helps define the position of the tautomeric equilibrium. | rsc.org |
Single Crystal X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique involves irradiating a single, high-quality crystal of a compound with a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then analyzed to construct a detailed model of the atomic positions, bond lengths, and bond angles.
For derivatives of this compound, this technique has been instrumental in confirming their molecular connectivity and stereochemistry. For instance, the crystal structure of N-(1,3-Benzothiazol-2-yl)acetamide itself reveals two independent molecules in the asymmetric unit. nih.gov The dihedral angles between the 1,3-benzothiazol-2-yl ring system and the acetamide group are 2.7(4)° for one molecule and 7.2(2)° for the other. nih.gov Similarly, in 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide, the dihedral angle between the benzene (B151609) ring and the benzo[d]thiazole ring is 75.5°. nih.gov Such detailed structural information is invaluable for understanding the molecule's shape and potential interactions.
The arrangement of molecules in a crystal is governed by a network of non-covalent interactions, with hydrogen bonding often playing a pivotal role. Single crystal X-ray crystallography allows for the precise measurement of the distances and angles of these hydrogen bonds, providing insight into the forces that stabilize the crystal lattice.
In the crystal structure of N-(1,3-Benzothiazol-2-yl)acetamide, pairs of intermolecular N—H···N hydrogen bonds link the two independent molecules into dimers, forming R2(2)(8) graph-set motifs. nih.gov These dimers then stack along the crystallographic a-axis. For 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide, the crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, which link molecules related by translation along the a-axis into chains. nih.gov In the case of 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, intermolecular N—H···N hydrogen bonds also lead to the formation of inversion dimers with R2(2)(8) ring motifs. nih.gov
These hydrogen bonding patterns are critical in determining the packing of the molecules in the solid state, which in turn influences physical properties such as melting point and solubility.
Table 1: Hydrogen Bond Geometries in this compound Derivatives
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-(1,3-Benzothiazol-2-yl)acetamide (Molecule A) | N2A—H2A···N1B | 0.86 | 2.11 | 2.9700(16) | 176 |
| N-(1,3-Benzothiazol-2-yl)acetamide (Molecule B) | N2B—H2B···N1A | 0.86 | 2.14 | 2.9749(16) | 165 |
| 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide | N—H···O | - | - | - | - |
| 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide | N1—H1N1···N2 | - | - | - | - |
Data for N-(1,3-Benzothiazol-2-yl)acetamide sourced from reference nih.gov. Specific bond lengths and angles for the other compounds were not detailed in the provided search results.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. The resulting surface provides a graphical representation of the close contacts between neighboring molecules.
Similarly, for N'-(1,3-Benzothiazol-2-Yl)benzenesulfonohydrazide, Hirshfeld surface analysis was used in conjunction with single-crystal X-ray diffraction to study its structure. amanote.com This technique allows for the visualization of hydrogen bond donors and acceptors as distinct regions on the surface, further elucidating the nature of the intermolecular forces at play. nih.gov
Elemental Analysis (CHNS)
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages of each element are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's composition and purity.
For derivatives of this compound, elemental analysis is a standard characterization technique. For example, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was confirmed in part by elemental analysis. nih.gov This ensures that the synthesized compound has the expected atomic composition, which is a critical step before proceeding with further structural and biological studies.
Table 2: Elemental Composition of Selected this compound Derivatives
| Compound | Molecular Formula | Calculated %C | Found %C | Calculated %H | Found %H | Calculated %N | Found %N | Calculated %S | Found %S |
| This compound | C₉H₈N₂OS | 56.23 | - | 4.19 | - | 14.57 | - | 16.68 | - |
| 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide | C₁₆H₁₄N₂OS₂ | 61.12 | - | 4.49 | - | 8.91 | - | 20.40 | - |
| 2-(1,3-benzothiazol-2-ylthio)-N,N-bis(2-cyanoethyl)acetamide | C₁₅H₁₄N₄OS₂ | 54.52 | - | 4.27 | - | 16.96 | - | 19.41 | - |
| N-(1,3-benzothiazol-2-yl)-2-[(6-nitro-1H-benzotriazol-1-yl)oxy]acetamide | C₁₅H₁₀N₆O₄S | 48.65 | - | 2.72 | - | 22.69 | - | 8.66 | - |
Calculated values are based on the molecular formulas. The "Found" values are determined experimentally and were not available in the provided search results.
Computational Chemistry and Molecular Modeling Studies of 2 1,3 Benzothiazol 2 Yl Acetamide
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules like 2-(1,3-Benzothiazol-2-yl)acetamide. scirp.org These calculations offer a cost-effective and reliable method for predicting various molecular attributes. scirp.org
Investigations of Energetic Parameters and Tautomeric Forms
Quantum chemical calculations have been employed to understand the stability and reactivity of benzothiazole (B30560) derivatives. For instance, studies on related benzothiazole structures have utilized DFT to determine energetic parameters. These calculations help in understanding the relative stability of different forms of the molecule. While specific data on the tautomeric forms of this compound is not extensively detailed in the provided results, the methodology is well-established for such investigations.
Electronic Structure and Reactivity Predictions
DFT calculations provide valuable information about the electronic structure of this compound, which is crucial for predicting its reactivity. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these studies. The energy gap between HOMO and LUMO is a reliable indicator of a molecule's chemical reactivity; a smaller gap suggests higher reactivity. scirp.org
For example, a theoretical study on benzothiazole and its derivatives using the B3LYP/6-31+G (d, p) level of theory revealed that substitution at the 2-position of the benzothiazole ring can significantly affect the energy gap and thus the reactivity. scirp.org Analysis of the Molecular Electrostatic Potential (MEP) map helps in identifying reactive sites, including potential electrophilic and nucleophilic centers. scirp.org Natural Bond Orbital (NBO) analysis further elucidates intramolecular interactions and charge delocalization. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a small molecule, such as this compound, binds to a macromolecular target, typically a protein. This method is instrumental in drug discovery and design.
Prediction of Binding Modes and Affinities with Macromolecules
Molecular docking studies have been conducted on derivatives of this compound to predict their binding modes and affinities with various biological targets. For instance, docking studies on newly synthesized 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide derivatives were performed to investigate their interactions with DNA gyrase. nih.gov Similarly, other research has focused on the docking of benzothiazole derivatives to enzymes like VEGFR-2 and BRAF kinase, revealing binding patterns that are consistent with their inhibitory activity. nih.gov These simulations provide insights into how the ligand fits into the active site of the protein and the key interactions that stabilize the complex.
Analysis of Hydrogen Bonding and Hydrophobic Interactions at Binding Sites
A critical aspect of molecular docking analysis is the identification of specific interactions between the ligand and the target protein. Hydrogen bonds and hydrophobic interactions are fundamental to the stability of the ligand-protein complex. Studies on N-(benzo[d]thiazol-2-yl) acetamide (B32628) crystals have highlighted the importance of hydrogen bonding in forming molecular assemblies. nih.gov In the context of protein binding, the acetamide group and the benzothiazole ring can participate in various non-covalent interactions. For example, docking studies of benzothiazole derivatives have shown the formation of hydrogen bonds and hydrophobic interactions within the binding pockets of target proteins, which are crucial for their biological activity. beilstein-journals.org
In Silico Prediction of Pharmacokinetic Properties
In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. uniroma1.it These predictions help in the early assessment of a compound's drug-likeness and potential pharmacokinetic profile.
For derivatives of this compound, in silico ADMET prediction studies have been performed to evaluate their potential as orally bioavailable drugs. nih.gov These computational models assess various parameters, including human intestinal absorption, Caco-2 permeability, and potential for metabolism by cytochrome P450 enzymes. researchgate.netrjptonline.org The prediction of these properties is vital in the drug development process to identify candidates with favorable pharmacokinetic characteristics and minimize late-stage failures. uniroma1.it
Structure-Based Design Approaches in Molecular Chemistry
The scaffold of this compound has served as a foundational element in the structure-based design of novel therapeutic agents. Computational chemistry and molecular modeling have been instrumental in elucidating the potential interactions of this chemical entity and its derivatives with various biological targets, thereby guiding the synthesis of more potent and selective molecules. These approaches leverage the three-dimensional structures of target proteins to predict binding affinities and modes, facilitating the rational design of new drug candidates.
A significant area of application for derivatives of this compound has been in the development of antimicrobial agents. In one such study, a series of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl) acetamide derivatives were synthesized and evaluated for their antimicrobial properties. benthamdirect.com Molecular docking studies were conducted to investigate the potential binding interactions of these compounds with the DNA gyrase enzyme from E. coli (PDB: 3G75). benthamdirect.comresearchgate.net The results indicated that certain derivatives, such as BTC-j and BTC-r, exhibited promising antimicrobial activity, which was rationalized by their binding interactions within the active site of the enzyme. benthamdirect.comresearchgate.net
Another application of structure-based design involving this scaffold is in the development of anti-inflammatory agents. A series of N-(benzo[d]thiazol-2-yl)-2-(4-((substituted)phenoxy)acetamide derivatives were synthesized and their potential as cyclooxygenase-2 (COX-2) inhibitors was investigated. benthamdirect.com Molecular docking was employed to predict the binding modes of these compounds within the COX-2 active site. benthamdirect.com The study identified a lead compound, S-4, which displayed significant anti-inflammatory and analgesic effects, suggesting its potential as a novel nonsteroidal anti-inflammatory drug (NSAID). benthamdirect.com
Furthermore, the benzothiazole acetamide framework has been explored for its potential in cancer therapy. Researchers have designed and synthesized benzothiazole derivatives carrying a 1,3,4-thiadiazole (B1197879) moiety as potential dual inhibitors of VEGFR-2 and BRAF kinase, two key targets in cancer progression. nih.gov Molecular modeling studies, including docking simulations, were crucial in validating the design strategy. The docking results for the most promising compounds showed favorable interactions within the kinase domains of both VEGFR-2 and BRAF. nih.gov
In a different study, new heterocyclic derivatives incorporating the this compound structure with tetrazole and 1,2,3-triazole moieties were synthesized and their antibacterial potential was assessed. pnrjournal.com Molecular docking studies were performed against proteins from E. coli (PDB: 1ecl) and S. aureus (PDB: 4h8e). pnrjournal.com The docking scores revealed that the tetrazole derivatives exhibited better binding affinities compared to the triazole derivatives, providing a rationale for their observed antibacterial activity. pnrjournal.com
The versatility of the this compound scaffold is further highlighted by its use in the design of human carbonic anhydrase (hCA) inhibitors. A study on 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, which contains an acetamide linker, demonstrated how the "tail approach" in structure-based design can be used to achieve isoform selectivity. cnr.it The crystal structures of this compound in complex with hCA II and hCA VII revealed the molecular basis for its preferential inhibition of hCA VII, underscoring the importance of the linker's conformational flexibility. cnr.it
Interactive Data Tables
Table 1: Docking Scores of this compound Derivatives Against Bacterial Proteins
| Compound Category | Target Protein (PDB ID) | Organism | Docking Score Range (kcal/mol) | Reference |
|---|---|---|---|---|
| Tetrazole Derivatives | 1ecl | E. coli | 6.91 to 7.02 | pnrjournal.com |
| 1,2,3-Triazole Derivatives | 1ecl | E. coli | 5.45 to 6.51 | pnrjournal.com |
| Tetrazole Derivatives | 4h8e | S. aureus | 5.66 to 6.08 | pnrjournal.com |
Table 2: Investigated Biological Targets for this compound Derivatives
| Derivative Class | Biological Target | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|---|
| 2-(Substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl) acetamides | DNA gyrase | Antimicrobial | Compounds BTC-j and BTC-r showed good antimicrobial potential. | benthamdirect.comresearchgate.net |
| N-(Benzo[d]thiazol-2-yl)-2-(4-((substituted)phenoxy)acetamides | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Compound S-4 identified as a promising lead for NSAID development. | benthamdirect.com |
| Benzothiazoles with 1,3,4-thiadiazole moiety | VEGFR-2 and BRAF kinase | Anticancer | Four compounds showed remarkable cytotoxicity against cancer cell lines. | nih.gov |
| N-(Benzothiazol-2-yl)-2-(5-(morpholinomethyl)-1H-tetrazol-1-yl)acetamides | E. coli and S. aureus proteins | Antibacterial | Tetrazole derivatives showed better binding affinities than triazole derivatives. | pnrjournal.com |
Mechanistic Investigations of Biological Interactions of 2 1,3 Benzothiazol 2 Yl Acetamide Derivatives
In Vitro Methodologies for Mechanistic Elucidation
A range of in vitro methods are utilized to shed light on how these compounds interact with biological systems at a molecular and cellular level.
Enzyme Inhibition Assays (e.g., Urease Inhibition, c-MET Kinase Pathway Interference)
Enzyme inhibition is a key mechanism through which many drugs exert their effects. For 2-(1,3-benzothiazol-2-yl)acetamide derivatives, assays targeting specific enzymes have revealed significant inhibitory potential.
Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a significant virulence factor in some bacterial infections. nih.gov The inhibition of this enzyme is a promising strategy for combating these infections. nih.gov Studies have shown that various benzothiazole (B30560) derivatives are potent urease inhibitors. For instance, a series of 1,2-benzothiazine-N-arylacetamide derivatives demonstrated strong inhibitory activity against urease, with some compounds being more effective than the standard inhibitor, thiourea. nih.gov Specifically, one derivative exhibited an IC₅₀ value of 9.8 ± 0.023 µM, showcasing its potent inhibitory effect. nih.gov Another study on novel benzothiazole derivatives reported IC₅₀ values ranging from 6.01±0.23 to 21.07±0.77 μM. researchgate.net The most potent compound in this series, with an IC₅₀ of 6.01±0.23 μM, was identified as a highly effective urease inhibitor. researchgate.net
c-MET Kinase Pathway Interference: The c-Met signaling pathway is crucial in cell proliferation and survival, and its dysregulation is implicated in cancer. nih.govresearchgate.net Benzothiazole derivatives have been investigated as inhibitors of c-Met kinase. One study detailed the design and synthesis of 1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-one derivatives as Type I c-Met kinase inhibitors. nih.gov Among the synthesized compounds, some displayed over 80% inhibition at a 10 µM concentration, with the most potent inhibitor showing an IC₅₀ value of 1.95 µM. nih.gov This compound also exhibited selective antitumor activity against cancer cell lines that overexpress c-Met. nih.gov
Cellular Pathway Modulation Studies (e.g., Induction of Apoptosis in Cell Lines)
Beyond single enzyme inhibition, researchers investigate how these compounds affect broader cellular pathways, such as apoptosis, which is a programmed cell death process vital for removing damaged or cancerous cells.
A novel benzothiazole derivative, YLT322, has been shown to induce apoptosis in human cancer cells. nih.gov Studies on HepG2 cells revealed that YLT322 triggered apoptosis in a dose- and time-dependent manner. nih.gov The mechanism involves the activation of caspases-3 and -9, an increase in the expression of the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This leads to the release of cytochrome c, activating the mitochondrial apoptotic pathway. nih.gov
Investigations on Intact Bacterial Cells to Determine Mode of Action
To understand the antibacterial effects of these compounds, studies are conducted on whole bacterial cells. These investigations aim to identify the specific cellular processes that are disrupted.
A series of new hybrid compounds of 2-mercaptobenzothiazole (B37678) and various aryl amines were synthesized and tested for their antibacterial activity. nih.gov Several of these derivatives exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting bacterial kinases and DNA gyrases. acs.org Further studies on benzothiazole derivatives have shown they can induce leakage of DNA and proteins in fungal spores and inhibit dihydroorotase, an essential enzyme in pyrimidine (B1678525) synthesis. nih.gov
DNA Binding and Intercalation Studies
The interaction of small molecules with DNA can significantly impact cellular function and can be a mechanism for anticancer activity. Various techniques are used to study the binding of this compound derivatives to DNA.
Molecular docking studies have been employed to predict the binding modes and affinities of benzothiazole derivatives with DNA. bohrium.com These computational studies suggest that some of these compounds can bind to DNA in a sequence-specific manner. bohrium.com Experimental techniques such as UV-visible spectroscopy, fluorescence quenching, and viscosity measurements are used to confirm these interactions and determine the mode of binding, such as intercalation. biointerfaceresearch.comresearchgate.net For example, the binding constant (K) of one benzothiadiazole-benzimidazole derivative with DNA was determined to be 7.8 (± 0.6) × 10 M⁻¹. researchgate.net
Nitric Oxide Scavenging Assays
Nitric oxide (NO) is a signaling molecule with diverse physiological roles, but excessive production can lead to oxidative stress and inflammation. nih.gov The ability of compounds to scavenge NO is therefore of therapeutic interest.
Benzothiazole derivatives have been evaluated for their nitric oxide scavenging activity. researchgate.net In one study, a series of 2-amino-6-arylbenzothiazoles were synthesized and tested for their ability to scavenge NO. researchgate.net The results indicated that these compounds possess nitric oxide scavenging properties. researchgate.net The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom to reduce free radicals. nih.gov
Target Identification and Validation Approaches in Molecular Biology
Identifying the specific molecular targets of a compound is a critical step in drug development. This often involves a combination of computational and experimental approaches.
In silico target fishing, or target prediction, is a computational method used to identify potential macromolecular targets for a given molecule. mdpi.com This approach compares the characteristics of the query molecule with those of known ligands in databases to predict potential binding partners. mdpi.com
Once potential targets are identified, experimental validation is necessary. For example, if a compound is predicted to inhibit a particular enzyme, enzyme inhibition assays are performed to confirm this activity. mdpi.com In the context of cancer, if a compound is predicted to target a specific kinase, its inhibitory effect on that kinase can be measured. nih.gov Furthermore, the effect of the compound on downstream signaling pathways can be assessed using techniques like Western blotting to see if it inhibits the phosphorylation of target proteins. nih.gov For instance, a benzothiazole derivative, compound 4f, was identified as a dual inhibitor of BRAF and VEGFR-2 kinases, and its binding mode was confirmed through molecular modeling. nih.gov Another study identified human DNA topoisomerase IIα as a target for a series of benzothiazole derivatives, with one compound, BM3, showing potent inhibition. researchgate.net Mechanistic studies revealed that BM3 is not a DNA intercalator but rather a DNA minor groove-binding agent that interacts directly with the enzyme. researchgate.net
Elucidation of Molecular Mechanisms of Action (e.g., Membrane Perturbation, Enzyme Active Site Binding)
The unique chemical structure of this compound, featuring both a benzothiazole ring system and a flexible acetamide (B32628) group, allows for diverse interactions with biological targets. Research has explored how modifications to this core structure influence its mechanism of action, with studies pointing towards two primary modes of interaction: perturbation of cell membranes and specific binding to enzyme active sites.
Membrane Perturbation
The ability of a compound to interact with and potentially disrupt the integrity of cell membranes is a key factor in its biological activity, particularly for antimicrobial agents. While direct studies on the membrane perturbation of this compound are limited, research on structurally related benzothiadiazine derivatives provides valuable insights. Molecular dynamics simulations have shown that these compounds have a strong affinity for the cell membrane interface. mdpi.comnih.gov
These in silico studies revealed that benzothiadiazine derivatives can position themselves at the interface of a model zwitterionic cell membrane, which is composed of phospholipids (B1166683) and cholesterol. mdpi.comnih.gov In this position, they are capable of forming hydrogen bonds with the lipid and cholesterol components of the membrane. mdpi.comnih.gov The formation of these bonds can potentially alter the local structure and stability of the membrane. mdpi.com It is plausible that this compound derivatives behave similarly, utilizing their heterocyclic and amide moieties to anchor to the membrane surface, which could lead to a loss of membrane integrity and contribute to their observed biological effects.
Enzyme Active Site Binding
A significant body of research has focused on the interaction of this compound derivatives with the active sites of various enzymes. This targeted inhibition is a common mechanism for therapeutic intervention in a wide range of diseases. Molecular docking studies, which predict the binding orientation and affinity of a small molecule to a protein target, have been instrumental in identifying the specific interactions that drive enzyme inhibition.
These studies have shown that benzothiazole-based compounds can act as inhibitors for several classes of enzymes, including kinases, oxidoreductases, and hydrolases. The benzothiazole ring often plays a crucial role in anchoring the molecule within the enzyme's active site through interactions with key amino acid residues.
For instance, derivatives of (benzothiazol-2-yl) acetonitrile (B52724) have been studied as inhibitors of c-Jun N-terminal kinase-3 (JNK3). nih.gov Docking studies revealed that these ligands bind in the ATP pocket of the enzyme, with a critical hydrogen bond to the amino acid Gln155 being important for their inhibitory activity. nih.gov
Similarly, various this compound derivatives have been investigated as inhibitors of other enzymes, with molecular docking studies elucidating the probable binding modes.
| Enzyme Target | Derivative Class | Key Findings from Docking Studies | Reference |
|---|---|---|---|
| DNA Gyrase | 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide | Compounds showed probable interactions with the DNA gyrase protein (PDB: 3G75), consistent with their antimicrobial activity. | nih.gov |
| Cyclooxygenase-2 (COX-2) | N-(benzo[d]thiazol-2-yl)-2-(4-((substituted)phenoxy)acetamide | Derivatives were docked into the active site of COX-2, with the most active compound showing strong interactions, suggesting a mechanism for their anti-inflammatory and analgesic effects. | benthamdirect.com |
| Dihydropteroate Synthase (DHPS) | Benzothiazole derivatives | Potent compounds were examined for their inhibition of the DHPS enzyme, with some showing IC50 values comparable to the standard drug sulfadiazine. | nih.gov |
| Carbonic Anhydrase-II (CA-II) | Benzothiazole derivatives with amino acid moieties | These compounds fit well at the entrance of the CA-II active site, forming hydrogen bonds with Thr199, Thr200, and Gln92. | dntb.gov.ua |
| Epidermal Growth Factor Receptor (EGFR) | Benzothiazole-1,2,3-triazole hybrids with an acetamide linker | The acetamide triazole structure is thought to occupy the pocket connecting the ATP-adenine binding site with the DFG-motif. The most active compounds showed good binding affinity to the EGFR active site. | rsc.org |
| Cholinesterases (AChE and BChE) | Benzothiazolone derivatives | The most potent inhibitor is predicted to form a hydrogen bond with Ser287 of BChE and π-π interactions with Trp82. | mdpi.com |
| Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) | Benzothiazole derivatives | The most active compound displayed strong interactions with the active sites of both enzymes, including with the FAD cofactor in MAO-B. | nih.govanadolu.edu.tr |
Structure Activity Relationship Sar Analysis of 2 1,3 Benzothiazol 2 Yl Acetamide Analogues
Impact of Substituent Groups on Biological Interaction Profiles
The type and placement of substituent groups on the benzothiazole (B30560) scaffold and its associated phenyl rings are critical determinants of biological activity. These substitutions can modulate the electronic properties, lipophilicity, and steric factors of the molecule, thereby influencing its interaction with biological targets.
Electronic Effects of Substituents
The electronic nature of substituents on the benzothiazole ring system significantly impacts the biological activity of the acetamide (B32628) analogues. The introduction of electron-withdrawing or electron-donating groups can alter the electron density of the molecule, affecting its ability to interact with target proteins and other biological molecules.
Research has shown that the presence of electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN), on the benzothiazole ring can enhance certain biological activities. For example, the presence of a nitro or cyano group at the C-6 position of the benzothiazole ring has been found to increase antiproliferative activity. mdpi.com Similarly, studies on other benzothiazole derivatives have indicated that electron-withdrawing groups like trifluoromethyl (-CF3) are well-tolerated by target enzymes and can be beneficial for activity. nih.govescholarship.org For instance, placing trifluoromethyl groups at the ortho and para positions of an associated aromatic ring resulted in potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.govescholarship.org
Conversely, the effect of electron-donating groups, such as methyl (-CH3) or methoxy (B1213986) (-OCH3), can vary depending on the specific biological target. In some cases, electron-donating groups have been associated with increased activity. researchgate.net However, in other contexts, electron-withdrawing groups have been shown to be more favorable. For instance, in a series of benzothiazole derivatives, substitution with an electron-attracting group was found to reduce antifungal activity, suggesting that for this particular activity, electron-donating or neutral substituents are preferred. nih.gov
Theoretical studies have also provided insights into the electronic effects of substituents. Density functional theory (DFT) calculations have shown that substituting the benzothiazole ring at position 2 can lead to a progressive increase in the energy gap (ΔE), suggesting a reduction in reactivity. scirp.org Specifically, substitution with a hydroxyl (-OH) group resulted in the highest energy gap, indicating the least reactive and most stable molecule in that series. scirp.org Furthermore, the substitution of a nitro group has been shown to lower both the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which can be advantageous for charge transport and optoelectronic properties. mdpi.comnih.gov
The following table summarizes the observed effects of different electronic substituents on the biological activity of benzothiazole analogues:
| Substituent Type | Position | Effect on Biological Activity | Reference |
| Electron-withdrawing (-NO2, -CN) | C-6 | Increased antiproliferative activity | mdpi.com |
| Electron-withdrawing (-CF3) | Ortho/Para on phenyl ring | Potent dual sEH/FAAH inhibition | nih.govescholarship.org |
| Electron-attracting | General | Reduced antifungal activity | nih.gov |
| Hydroxyl (-OH) | C-2 | Decreased reactivity (most stable) | scirp.org |
| Nitro (-NO2) | General | Lowered HOMO/LUMO, advantageous for charge transport | mdpi.comnih.gov |
Role of Lipophilicity in Molecular Efficacy
Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents, is a crucial physicochemical property that significantly influences the molecular efficacy of 2-(1,3-benzothiazol-2-yl)acetamide analogues. researchgate.net This property plays a pivotal role in determining the absorption, distribution, metabolism, and excretion (ADME) characteristics of a drug candidate. researchgate.net
Studies have shown that there is often an optimal range of lipophilicity for a given biological target. researchgate.net While increased lipophilicity can improve membrane permeability, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and potential toxicity. researchgate.net Therefore, a balance between lipophilicity and hydrophilicity is often desired.
Computational methods are often employed to predict the lipophilicity of novel compounds. These predictions, along with experimental measurements, help guide the design of analogues with improved pharmacokinetic profiles. nih.gov By carefully tuning the lipophilicity, medicinal chemists can optimize the efficacy and reduce potential off-target effects of this compound derivatives.
Positional Effects of Functional Groups on the Benzothiazole Moiety (e.g., at C-4, C-5, C-6)
The position of functional groups on the benzothiazole ring system is a critical factor that dictates the biological activity of this compound analogues. Shifting a substituent from one position to another can lead to significant changes in the molecule's steric and electronic properties, thereby altering its interaction with biological targets.
Substitutions at the C-6 position of the benzothiazole ring have been extensively studied and shown to have a profound impact on various biological activities. For instance, the introduction of a nitro or cyano group at the C-6 position has been found to enhance antiproliferative activity. mdpi.com In another study, benzothiazole derivatives with no substituent at the C-6 position generally exhibited the best antifungal activity, suggesting that for this particular biological target, an unsubstituted C-6 position is more advantageous than one with an electron-withdrawing group. nih.gov Furthermore, the diuretic efficacy of certain benzothiazole derivatives was significantly enhanced by the presence of electron-withdrawing groups such as chloro, fluoro, and bromo at the C-6 position. jchemrev.com
The C-5 position has also been identified as an important site for substitution. In some series of compounds, substituents at the C-5 position have been shown to influence activity. For example, SAR studies on certain benzothiazole derivatives indicated that compounds with substituents at the 5 or 6-position exhibited increased inhibitory effects on dipeptidyl peptidase-IV (DPP-IV). jchemrev.com
While less commonly reported in the context of this compound itself, substitutions at the C-4 position of the benzothiazole ring can also modulate biological activity. The proximity of the C-4 position to the fused thiazole (B1198619) ring means that substituents at this position can exert significant steric and electronic effects.
The following table provides a summary of the observed positional effects of functional groups on the benzothiazole moiety:
| Position | Substituent | Observed Biological Effect | Reference |
| C-6 | Nitro, Cyano | Increased antiproliferative activity | mdpi.com |
| C-6 | Unsubstituted (Hydrogen) | Enhanced antifungal activity | nih.gov |
| C-6 | Chloro, Fluoro, Bromo | Increased diuretic efficacy | jchemrev.com |
| C-5/C-6 | Various substituents | Increased DPP-IV inhibition | jchemrev.com |
Significance of the Acetamide Linkage in Mediating Molecular Interactions
The amide bond within the acetamide linkage is a key feature, as it can act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen). This dual capability allows for the formation of multiple hydrogen bonds with amino acid residues in the binding sites of target proteins, which can significantly enhance binding affinity and specificity. acs.org The presence of the amide linkage has been recognized as a contributor to the anticonvulsant bioactivities of some antiepileptic drugs. nih.gov
Furthermore, the methylene (B1212753) group (-CH2-) of the acetamide linker provides a degree of flexibility to the molecule. This flexibility allows the benzothiazole and any terminal groups to adopt optimal conformations for binding to the target site. The sp3 hybridized nature of the methylene carbon also influences the molecule's polarity and lipophilicity, which are critical for its pharmacokinetic properties. mdpi.com
In various studies, the acetamide linkage has been shown to be essential for the observed biological activity. For instance, in a series of benzimidazole (B57391) derivatives, a thioacetamide (B46855) linker was found to be crucial for anti-inflammatory activity. nih.gov Similarly, in a study of pyridazinone-thiazole hybrids, an amide linkage was part of the structure of the most active anticonvulsant compound. mdpi.com
Comparative SAR Studies Across Diverse Benzothiazole Acetamide Structural Series
Comparative Structure-Activity Relationship (SAR) studies across diverse structural series of benzothiazole acetamides have provided valuable insights into the key molecular features required for various biological activities. By systematically modifying different parts of the benzothiazole acetamide scaffold and comparing the resulting activities, researchers have been able to identify critical pharmacophores and optimize lead compounds.
One common approach in comparative SAR studies is to vary the substituents on the benzothiazole ring. For example, a study on benzothiazole derivatives as multifunctional agents for skin damage revealed that unsubstituted benzothiazole compounds at position 6 generally showed the best antifungal activity. nih.gov In contrast, another study found that the presence of a nitro or cyano group at the C-6 position of the benzothiazole ring increased antiproliferative activity. mdpi.com This highlights how the optimal substitution pattern on the benzothiazole ring is dependent on the specific biological target.
Another area of focus is the modification of the group attached to the acetamide nitrogen. In a series of 2-mercaptobenzothiazole (B37678) derivatives, it was observed that compounds containing heterocyclic amine moieties, such as pyrrolidine (B122466) and pyridine, linked through the amide bond exhibited better antimicrobial potential compared to those with simple substituted anilines or benzyl (B1604629) amines. nih.govacs.org This suggests that the nature of the terminal amine group significantly influences the antibacterial profile.
The linker between the benzothiazole core and other functional groups is also a key element in comparative SAR. While the acetamide linker is common, variations in its length and composition can impact activity. For instance, the replacement of a benzoxazole (B165842) with a benzothiazole in one study resulted in a loss of anti-inflammatory activity, possibly due to altered drug-receptor interactions. nih.gov
The following table presents a comparative overview of SAR findings from different benzothiazole acetamide series:
| Structural Series | Key SAR Findings | Biological Activity | Reference(s) |
| 2-(Substituted-benzothiazol-2-yl)acetamides | Unsubstituted at C-6 is favorable. | Antifungal | nih.gov |
| 2-(Substituted-benzothiazol-2-yl)acetamides | Nitro or cyano at C-6 is favorable. | Antiproliferative | mdpi.com |
| 2-Mercaptobenzothiazole-acetamide derivatives | Heterocyclic amines (pyrrolidine, pyridine) on the acetamide N enhance activity. | Antimicrobial | nih.govacs.org |
| Benzothiazole-phenyl-amide analogues | Ortho/para trifluoromethyl on the phenyl ring is well-tolerated. | Dual sEH/FAAH inhibition | nih.govescholarship.org |
| (Thio)Urea benzothiazole derivatives | Electronic factors on the benzothiazole ring greatly affect activity. | Antimicrobial | mdpi.com |
These comparative studies underscore the importance of a multi-pronged approach to SAR analysis, considering the interplay between the benzothiazole core, the acetamide linker, and the terminal substituents in designing potent and selective benzothiazole acetamide-based therapeutic agents. srce.hrtandfonline.combenthamscience.comresearchgate.net
Emerging Research Directions and Non Pharmaceutical Applications of 2 1,3 Benzothiazol 2 Yl Acetamide
Applications as Chemical Probes in Biochemical Research
The benzothiazole (B30560) core is a key feature in compounds developed for biochemical research, including applications as fluorescent probes and biomarkers. mdpi.comresearchgate.net The compound 2-(1,3-benzothiazol-2-yl)acetamide is specifically identified as a biochemical for proteomics research, indicating its utility in studying proteins and their functions within complex biological systems. scbt.com While detailed mechanisms of its action as a probe are still under investigation, the inherent properties of the benzothiazole ring system are central to this application. Derivatives of the related 2,1,3-benzothiadiazole (B189464) (BTD) are well-known fluorescent heterocycles used to design optical sensing devices. mdpi.com The potential for the benzothiazole acetamide (B32628) scaffold to interact with specific biological targets, a trait explored in medicinal chemistry for analogous compounds, further underscores its promise as a tool for probing biological systems. ontosight.ai
Exploration in Materials Science for Advanced Functional Materials
The benzothiazole ring system is a versatile building block in materials science, recognized for its utility in creating fluorescence materials and electroluminescent devices. mdpi.com This has spurred research into this compound and its derivatives for the development of advanced functional materials with specific optical and electronic properties.
Development of Novel Materials with Specific Electronic Properties
The benzothiazole moiety, particularly its isomeric form 2,1,3-benzothiadiazole (BTD), possesses a distinct electron-acceptor character. researchgate.net This property is fundamental to its application in molecular organic electronic devices. researchgate.net Research into BTD derivatives has demonstrated their successful incorporation into organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. mdpi.comresearchgate.net The electronic characteristics of the benzothiazole core within this compound suggest its potential as a foundational component for new materials designed for these and other electronic applications.
Applications in Optical Systems
Benzothiazole derivatives are prominent in the field of photoluminescent compounds and are integral to various light-based technologies. researchgate.net The core structure is a versatile fluorophore used in designing optical devices for analyte sensing. mdpi.com These compounds can function as chromogenic and fluorogenic systems, changing their color or fluorescence in response to specific analytes. mdpi.com Furthermore, the luminescent properties of benzothiazole derivatives have been harnessed for applications in white light emission, with potential use in fabricating color-tunable and stable light sources for LEDs. researchgate.net By mixing homologous benzothiazole analogues, researchers have created systems that produce bright white light, demonstrating a simple approach to developing advanced optical materials. researchgate.net
Design and Synthesis of Advanced Heterocyclic Scaffolds Incorporating the Benzothiazole Acetamide Core
The this compound structure serves as a valuable starting point for the synthesis of more complex heterocyclic systems. arkat-usa.orgrroij.com The benzothiazole nucleus and the reactive acetamide group provide multiple sites for chemical modification, allowing for the construction of diverse molecular architectures. nih.gov This versatility makes it a key building block in organic synthesis. nih.gov
Researchers have developed numerous synthetic pathways to create novel scaffolds. For instance, derivatives like 2-chloro-N-(substituted-1,3-benzothiazol-2-yl)acetamide can be reacted with other molecules, such as sydnones, to generate new classes of mesoionic compounds. rroij.com The core structure is also used to create hybrid molecules, such as benzothiazole-1,2,3-triazole conjugates where the acetamide acts as a linker. rsc.org These synthetic strategies highlight the role of the benzothiazole acetamide core as a "privileged scaffold," a term used to describe molecular frameworks that can be used to build a wide variety of structurally diverse systems. nih.gov
Table 1: Examples of Synthesized Heterocyclic Scaffolds
| Starting Material/Core Structure | Reagents/Conditions | Resulting Compound/Scaffold | Reference |
|---|---|---|---|
| 2-aminobenzothiazole (B30445) derivatives | β-keto esters, polyphosphoric acid | Substituted 8-fluro-4H-pyrimido[2,1-b] scbt.comnih.govbenzothiazole-4-ones | nih.gov |
| 2-chloroacetylamino-6-substituted benzothiazole | 2-mercaptobenzothiazole (B37678), pyridine | 2-(1,3-Benzothiazol-2-ylthio)-N-(6-substituted 1,3-Benzothiazol-2-yl)acetamide | researchgate.net |
| 2-chloro-N-(substituted-1,3-benzothiazol-2-yl)acetamide | 3-(4-chlorophenyl)sydnone, triethylamine | 4-{2-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-3-(4-chlorophenyl) sydnone | rroij.com |
| 1-(1-adamantylacetyl)-1H-imidazole | 6-methoxy-1,3-benzothiazol-2-amine | 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | nih.gov |
| Azidobenzothiazoles | Propargylated p-hydroxybenzaldehyde, benzohydrazide (B10538) | 1,2,3-triazole-benzothiazole molecular conjugates with acetamide linkage | rsc.org |
Future Prospects in Chemical Biology and Advanced Synthetic Chemistry
The ongoing exploration of this compound and its derivatives points toward significant future developments in both chemical biology and advanced synthetic chemistry. In chemical biology, the potential to fine-tune the benzothiazole scaffold could lead to the creation of highly specific and sensitive chemical probes for real-time imaging and sensing of biological molecules and processes. The development of new diagnostic tools based on the optical properties of these compounds is a promising avenue of research. pcbiochemres.com
In the realm of advanced synthetic chemistry, a key challenge remains the development of greener, more efficient, and cost-effective synthetic methods for benzothiazole derivatives. mdpi.com Future work will likely focus on microwave-assisted procedures and other green chemistry approaches to reduce reaction times and environmental impact. mdpi.com The versatility of the benzothiazole acetamide core as a building block will continue to inspire the design and synthesis of novel, complex heterocyclic scaffolds with unique properties for applications in materials science and beyond. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(1,3-Benzothiazol-2-yl)acetamide?
- Methodological Answer : The compound can be synthesized via a two-step procedure starting with benzothiazol-2-amine. First, aniline derivatives react with KSCN and Br₂ in glacial acetic acid under controlled temperatures (<10°C) to form the benzothiazole core. Subsequent acetylation using chloroacetamide or similar reagents yields the final product. Recrystallization from ethanol ensures purity . Modifications to improve yield include optimizing stoichiometry, reaction time, and temperature during bromination and acetylation steps.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Key precautions include:
- Personal Protective Equipment (PPE) : Use NIOSH-approved safety glasses, face shields, and chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and follow proper removal techniques to avoid contamination .
- Exposure Control : Work in a fume hood with local exhaust ventilation. Avoid skin/eye contact; rinse immediately with water for ≥15 minutes if exposed .
- First Aid : For inhalation, move to fresh air; for ingestion, rinse mouth and seek medical attention. Provide safety data sheets to medical personnel .
Q. How is the compound characterized structurally after synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallographic parameters include monoclinic symmetry (space group P2₁/c), with lattice constants a = 11.1852 Å, b = 7.4037 Å, c = 20.9189 Å, and β = 94.408°. Data refinement (R factor = 0.044) confirms bond lengths and angles, critical for validating molecular geometry . Complementary techniques like NMR and FT-IR verify functional groups and purity.
Advanced Research Questions
Q. How do crystallographic data inform structure-activity relationships (SAR) in pharmacological studies?
- Methodological Answer : The planar benzothiazole ring and acetamide side chain conformation (observed via SCXRD) influence intermolecular interactions, such as hydrogen bonding (N–H···O and C–H···S). These features correlate with bioactivity in antimicrobial or anticancer assays. For example, the acetamide group’s orientation affects binding to enzymatic targets like kinases or DNA gyrase .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., solvent polarity, cell lines). Standardization steps:
- Use consistent solvent systems (e.g., DMSO concentration ≤0.1% in cytotoxicity assays).
- Validate purity via HPLC (>95%) to exclude impurities as confounding factors.
- Replicate experiments under controlled oxygen levels (e.g., anaerobic chambers for redox-sensitive assays) .
Q. How can synthetic methods be optimized to enhance yield and scalability?
- Methodological Answer : Key optimizations:
- Bromination Step : Replace Br₂ with safer electrophiles (e.g., NBS) to reduce toxicity while maintaining regioselectivity.
- Acetylation : Use microwave-assisted synthesis to reduce reaction time (from hours to minutes) and improve yield (>85%).
- Purification : Employ column chromatography with gradient elution (hexane:ethyl acetate) instead of recrystallization for higher purity .
Q. What advanced techniques assess the compound’s reactivity in environmental or catalytic systems?
- Methodological Answer : Surface adsorption studies using X-ray photoelectron spectroscopy (XPS) or atomic force microscopy (AFM) quantify interactions with indoor/outdoor surfaces (e.g., silica or polymers). Reactivity with oxidants (e.g., ozone) is monitored via UV-Vis spectroscopy to model environmental degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
